Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate
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Overview
Description
Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.401 g/mol . This compound is characterized by the presence of a benzoate ester group and a piperazine ring substituted with a butyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with 3-butylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the piperazine ring is attached.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of 4-[(3-butylpiperazin-1-yl)methyl]benzoic acid.
Reduction: Formation of 4-[(3-butylpiperazin-1-yl)methyl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(piperidin-3-yl)benzoate: Similar structure but with a piperidine ring instead of a piperazine ring.
Methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate: Similar structure but with a methyl group instead of a butyl group on the piperazine ring.
Uniqueness
Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate is unique due to the presence of the butyl-substituted piperazine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific research applications.
Properties
CAS No. |
1131622-73-5 |
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Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C17H26N2O2/c1-3-4-5-16-13-19(11-10-18-16)12-14-6-8-15(9-7-14)17(20)21-2/h6-9,16,18H,3-5,10-13H2,1-2H3 |
InChI Key |
XCVCBVGWMPTVNU-UHFFFAOYSA-N |
SMILES |
CCCCC1CN(CCN1)CC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CCCCC1CN(CCN1)CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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